molecular formula C14H9FN2O B3146065 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde CAS No. 588670-33-1

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde

Cat. No.: B3146065
CAS No.: 588670-33-1
M. Wt: 240.23 g/mol
InChI Key: MKXFFRLTBAFYFP-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound that combines the structural features of pyridine and indole. The presence of a fluorine atom and an aldehyde group in its structure imparts unique chemical and biological properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is achieved through reversible and mixed-type interactions, where the compound binds to the enzyme’s active site, preventing substrate access and subsequent hydrolysis of glycosidic bonds.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s inhibition of α-glucosidase leads to reduced glucose levels in cells, impacting cellular energy metabolism . Additionally, its interaction with other cellular proteins can modulate signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s binding affinity to target proteins, such as α-glucosidase . This binding results in enzyme inhibition, altering the enzyme’s conformation and preventing its catalytic activity. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against α-glucosidase over extended periods

Dosage Effects in Animal Models

Studies on animal models have revealed that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits α-glucosidase, leading to reduced blood glucose levels . At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization to balance efficacy and safety. Threshold effects and the compound’s therapeutic window are critical considerations in these studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound’s inhibition of α-glucosidase affects carbohydrate metabolism, leading to altered metabolic flux and changes in metabolite levels . Additionally, its interactions with other metabolic enzymes may further modulate its biochemical effects and overall metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical activity. The compound is likely transported via specific transporters or binding proteins that facilitate its cellular uptake and distribution . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its biochemical effects. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity, allowing it to interact with target proteins and exert its inhibitory effects more effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.

    Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating reagent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX), Organolithium compounds (RLi)

Major Products Formed

    Oxidation: 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carboxylic acid

    Reduction: 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is used in the synthesis of organic semiconductors and other materials with electronic properties.

    Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and fungicides.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(pyridin-2-yl)-1H-indole: Lacks the aldehyde group, which may affect its reactivity and biological activity.

    2-(Pyridin-2-yl)-1H-indole-3-carbaldehyde: Lacks the fluorine atom, which may influence its electronic properties and interactions with biological targets.

    5-Fluoro-1H-indole-3-carbaldehyde: Lacks the pyridine moiety, which may alter its binding affinity and specificity for certain enzymes or receptors.

Uniqueness

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is unique due to the combination of its fluorine atom, pyridine moiety, and aldehyde group. This unique structure imparts distinct electronic properties, reactivity, and potential biological activities, making it a valuable compound in various fields of research and application.

Properties

IUPAC Name

5-fluoro-2-pyridin-2-yl-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-9-4-5-12-10(7-9)11(8-18)14(17-12)13-3-1-2-6-16-13/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXFFRLTBAFYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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